N-benzyl-N-cyclopropyl-1-(1H-indazol-6-ylmethyl)piperidine-4-carboxamide
Description
N-benzyl-N-cyclopropyl-1-(1H-indazol-6-ylmethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications . This compound, with its unique structural features, is of particular interest in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-benzyl-N-cyclopropyl-1-(1H-indazol-6-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c29-24(28(22-8-9-22)17-18-4-2-1-3-5-18)20-10-12-27(13-11-20)16-19-6-7-21-15-25-26-23(21)14-19/h1-7,14-15,20,22H,8-13,16-17H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACAKSMUHHHOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)C3CCN(CC3)CC4=CC5=C(C=C4)C=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-cyclopropyl-1-(1H-indazol-6-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the indazole core through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the benzyl and cyclopropyl groups through alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing byproducts. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-cyclopropyl-1-(1H-indazol-6-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl, cyclopropyl, or indazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-N-cyclopropyl-1-(1H-indazol-6-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-N-cyclopropyl-1-(1H-indazol-6-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor function by binding to allosteric sites, altering the receptor’s conformation and activity .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-cyclopropyl-1-(1H-indazol-6-ylmethyl)piperidine-4-carboxamide: shares structural similarities with other indazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of the indazole core with the piperidine ring and the benzyl and cyclopropyl groups. This structural arrangement imparts distinct biological activities and enhances its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
